![molecular formula C16H17N3O2S B6537972 2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021214-52-7](/img/structure/B6537972.png)
2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide
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Description
2-methyl-N-{6-[(2-oxo-2-phenylethyl)sulfanyl]pyridazin-3-yl}propanamide (MOPP) is a novel small-molecule compound with a wide range of potential applications in the scientific research field. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent. MOPP has also been examined for its potential to act as an antioxidant and to protect cells from oxidative stress. In addition, it has been studied for its ability to act as a chemotherapeutic agent and to inhibit the growth of cancer cells.
Scientific Research Applications
Cardiovascular Applications
For reference:
- Sigma-Aldrich provides 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride, but analytical data is not available for this product .
- A related multicomponent transformation involving benzaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one has been reported .
- The compound is also known as 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide .
- For a broader database of chemicals and synthesis references, consider exploring ChemSynthesis .
properties
IUPAC Name |
2-methyl-N-(6-phenacylsulfanylpyridazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)16(21)17-14-8-9-15(19-18-14)22-10-13(20)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMNFJIASQTGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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